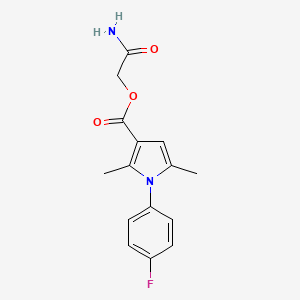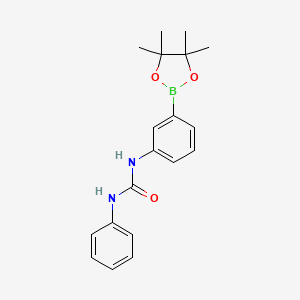![molecular formula C10H10BrN3S2 B10797558 6-Bromo-4-thiomorpholin-4-ylthieno[3,2-d]pyrimidine](/img/structure/B10797558.png)
6-Bromo-4-thiomorpholin-4-ylthieno[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSM-S-458 is a compound developed as part of the Open Source Malaria project. This project aims to discover and develop new antimalarial drugs through open-source collaboration. OSM-S-458 belongs to the aminothienopyrimidine series, which has shown promising activity against the malaria parasite.
Preparation Methods
The synthesis of OSM-S-458 involves several steps, starting with the construction of the thienopyrimidine scaffold. The initial step includes the formation of the thiophene ring, followed by the introduction of the pyrimidine moiety. The final steps involve the functionalization of the scaffold with various substituents to enhance its biological activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
OSM-S-458 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
OSM-S-458 has several scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of aminothienopyrimidines.
Biology: It is used to investigate the biological activity of aminothienopyrimidines against various pathogens, including the malaria parasite.
Medicine: It is being explored as a potential antimalarial drug, with studies focusing on its efficacy, safety, and mechanism of action.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of OSM-S-458 involves the inhibition of the malaria parasite’s ion pump, PfATP4. This pump is responsible for regulating the sodium ion concentration within the parasite. Inhibition of PfATP4 leads to an influx of sodium ions, disrupting the parasite’s homeostasis and ultimately causing its death. The molecular targets and pathways involved in this process are still being investigated, but it is believed that OSM-S-458 binds to the active site of PfATP4, preventing its normal function .
Comparison with Similar Compounds
OSM-S-458 is unique compared to other aminothienopyrimidines due to its specific substituents and their arrangement on the scaffold. Similar compounds include:
OSM-S-106: Another aminothienopyrimidine with different substituents, showing varying levels of activity against the malaria parasite.
OSM-S-137: A derivative with modifications to the primary amine group, resulting in different biological activity.
TCMDC 132385: A compound with a similar core structure but different functional groups, leading to distinct biological properties.
OSM-S-458 stands out due to its specific combination of substituents, which contribute to its unique biological activity and potential as an antimalarial drug.
Properties
Molecular Formula |
C10H10BrN3S2 |
|---|---|
Molecular Weight |
316.2 g/mol |
IUPAC Name |
6-bromo-4-thiomorpholin-4-ylthieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C10H10BrN3S2/c11-8-5-7-9(16-8)10(13-6-12-7)14-1-3-15-4-2-14/h5-6H,1-4H2 |
InChI Key |
YNBPMJNSRUFZJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C2=NC=NC3=C2SC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-[2-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]ethyl]piperazine-1-carboxylate](/img/structure/B10797481.png)

![3-[4-(Difluoromethoxy)phenyl]-5-(2-pyrrolidin-1-ylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797496.png)
![4-[2-[[3-[4-(Difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]ethyl]morpholine](/img/structure/B10797497.png)
![3-[4-(Difluoromethoxy)phenyl]-5-(2-piperidin-1-ylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797501.png)
![3-(4-aminothieno[3,2-d]pyrimidin-6-yl)-N,N-dimethylcyclohexa-1,5-diene-1-sulfonamide](/img/structure/B10797524.png)

![1-[3-(4,4,5-Trimethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpyrrolidine](/img/structure/B10797529.png)
![4-(4-oxo-3H-thieno[3,2-d]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B10797530.png)
![N-[(5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-4-oxo-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B10797537.png)
![2-(Thieno[3,2-d]pyrimidin-4-ylamino)ethan-1-ol](/img/structure/B10797542.png)

![4-(4-Chlorothieno[3,2-d]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B10797549.png)
![4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine](/img/structure/B10797563.png)
